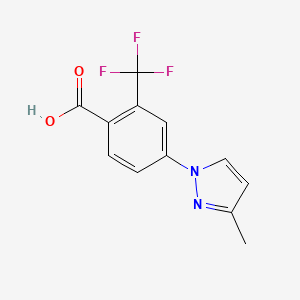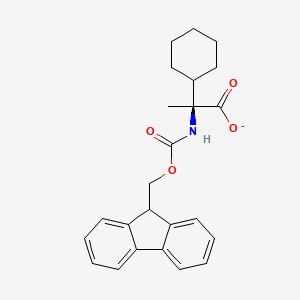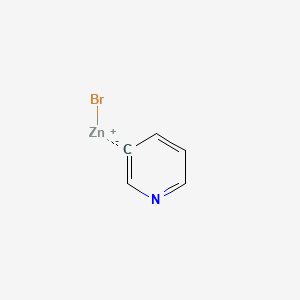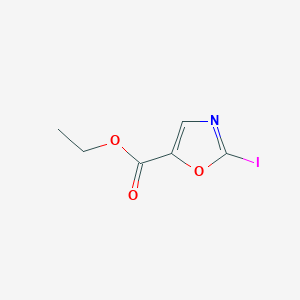
Stannane, 1,1'-(2,5-selenophenediyl)bis[1,1,1-trimethyl-
Overview
Description
Stannane, 1,1’-(2,5-selenophenediyl)bis[1,1,1-trimethyl-], also known as 2,5-Bis(trimethylstannyl)selenophene, is a chemical compound with the formula C10H20SeSn2 . It is often used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of Stannane, 1,1’-(2,5-selenophenediyl)bis[1,1,1-trimethyl-] is typically achieved through the reaction of trimethyltin halides and sodium selenide .Molecular Structure Analysis
The molecular formula of Stannane, 1,1’-(2,5-selenophenediyl)bis[1,1,1-trimethyl-] is C10H20SeSn2 . The molecular weight is 456.65 g/mol .Chemical Reactions Analysis
As an intermediate in organic synthesis, Stannane, 1,1’-(2,5-selenophenediyl)bis[1,1,1-trimethyl-] can be used to synthesize other selenium compounds or prepare functional materials .Scientific Research Applications
Catalysis and Reaction Mechanisms
A significant application involves the use of organotin compounds in catalysis, particularly in the Stille reaction, which is a cross-coupling reaction important for forming carbon-carbon bonds. Organotin compounds serve as reagents in these reactions, demonstrating high efficiency and turnover numbers. For example, a study on the catalytic properties of a PCP pincer palladium complex highlighted its excellent catalytic activity in the Stille reaction using trimethyl phenyl stannane, achieving high turnover numbers (Olsson et al., 2005).
Synthesis and Structural Analysis
Research on organotin compounds extends to their synthesis and structural elucidation, which is fundamental for understanding their reactivity and potential applications. For instance, studies have explored the unique reactivity of fluorostannylenoids towards ethynes, leading to the synthesis of novel organotin compounds with potential applications in material science and organic synthesis (Yan et al., 2021).
Organometallic Frameworks and Novel Compounds
The development of new stable organotin compounds, such as germastannenes, showcases the diversity of organotin chemistry. These compounds are studied for their air- and moisture-sensitive properties, along with their potential in creating novel organometallic frameworks with unique electronic and structural characteristics (Sekiguchi et al., 2003).
Reactions and Mechanistic Insights
The reactivity of organotin compounds with various functional groups opens pathways to synthesizing complex molecules. For example, the Lewis acid-mediated reaction of selenoacetals with allylsilanes and allylstannanes leads to the synthesis of homoallyl selenides, demonstrating the versatility of organotin reagents in organic synthesis (Hermans & Hevesi, 2010).
Safety and Hazards
Organotin and selenium compounds like Stannane, 1,1’-(2,5-selenophenediyl)bis[1,1,1-trimethyl-] may have certain toxicity and environmental hazards . Proper protective measures should be taken to avoid direct skin contact and inhalation . It should be stored properly and kept away from oxygen or water to prevent possible chemical reactions or hazardous situations .
properties
IUPAC Name |
trimethyl-(5-trimethylstannylselenophen-2-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Se.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJBEISROOTMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C([Se]1)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20SeSn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3116957.png)

![Chloro-[2-[(1S,4S)-6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane](/img/structure/B3116969.png)
![(3R,7aS)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B3116980.png)


![4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate](/img/structure/B3117005.png)


![N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine](/img/structure/B3117024.png)
![Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B3117025.png)

